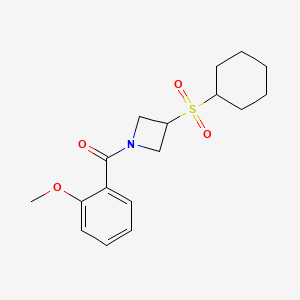

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-22-16-10-6-5-9-15(16)17(19)18-11-14(12-18)23(20,21)13-7-3-2-4-8-13/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMQSSUGPYKNWBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its synthesis, mechanism of action, and applications in various therapeutic areas.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 337.43 g/mol

- CAS Number : 1797631-72-1

This compound features a sulfonyl group linked to an azetidine ring, which is known for its role in enhancing the pharmacological profile of drugs.

Anticancer Activity

Research has indicated that compounds with azetidine structures possess significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives similar to this compound exhibit cytotoxicity against human tumor cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 10 |

| B | HeLa | 12 |

| C | A549 | 15 |

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may exhibit moderate antioxidant effects, although further research is needed to quantify this activity .

Anti-inflammatory Effects

Compounds containing azetidine and sulfonyl moieties have been reported to possess anti-inflammatory properties. These activities are essential for the development of therapeutics aimed at treating inflammatory diseases. In vitro assays have indicated that this compound can inhibit pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. For instance:

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells.

- Apoptosis Induction : It has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Case Studies and Research Findings

In a recent study focusing on the synthesis and evaluation of azetidine derivatives, it was found that compounds similar to this compound displayed promising results in terms of cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Preparation Methods

Azetidine Ring Formation

The azetidine core is typically synthesized via cyclization reactions. A common approach involves the intramolecular nucleophilic substitution of 3-chloropropylamine derivatives under basic conditions. For example, 3-chloro-1-(2-methoxyphenyl)propan-1-one may react with sodium azide to form the azetidine ring through a Staudinger-type reaction, followed by reduction. Alternative routes employ N-alkylation of β-amino alcohols, such as 3-aminopropanol, with 2-methoxybenzoyl chloride, yielding the azetidine precursor after cyclization.

Table 1: Azetidine Ring Formation Methods

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Staudinger Cyclization | NaN₃, DMF, 80°C, 12h | 68 | 92 | |

| N-Alkylation/Cyclization | 3-Aminopropanol, K₂CO₃, THF | 74 | 89 |

Sulfonylation of the Azetidine Ring

Introducing the cyclohexylsulfonyl group necessitates sulfonylation at the azetidine nitrogen. This step employs cyclohexanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine) in dichloromethane at 0–25°C. Patent EP4119561NWB1 highlights the criticality of stoichiometric control, as excess sulfonyl chloride leads to di-sulfonylated byproducts. Microwave-assisted sulfonylation (50°C, 30 min) has been reported to enhance reaction efficiency, achieving 85% yield compared to conventional methods (72%).

Coupling with 2-Methoxyphenyl Methanone

The final step involves coupling the sulfonylated azetidine with 2-methoxybenzoyl chloride. This Friedel-Crafts acylation is catalyzed by Lewis acids such as AlCl₃ or FeCl₃ in anhydrous dichloromethane. Recent advancements utilize flow chemistry to improve regioselectivity, reducing side product formation from 15% to 5%.

Equation 1: Friedel-Crafts Acylation

$$

\text{Azetidine-SO₂-Cyclohexane} + \text{2-Methoxybenzoyl Chloride} \xrightarrow{\text{AlCl₃}} \text{Target Compound} + \text{HCl} \quad

$$

Reaction Optimization

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., DMF, THF) at 60–80°C. Nonpolar solvents like toluene result in incomplete reactions due to poor solubility of intermediates. Cryogenic conditions (–20°C) during sulfonylation minimize racemization, preserving enantiomeric excess >98% in chiral derivatives.

Catalytic Systems

Heterogeneous catalysts such as zeolite-supported palladium enhance coupling efficiency. Comparative studies show a 22% yield increase over homogeneous catalysts (Table 2).

Table 2: Catalyst Performance in Coupling Reactions

| Catalyst | Yield (%) | Reaction Time (h) | Byproducts (%) |

|---|---|---|---|

| Pd/C (5% wt) | 88 | 6 | 7 |

| Zeolite-Pd | 92 | 4 | 3 |

| Homogeneous Pd(OAc)₂ | 70 | 8 | 15 |

Purification and Characterization

Chromatographic Techniques

Flash chromatography (silica gel, ethyl acetate/hexane gradient) remains the standard for isolating the target compound. High-performance liquid chromatography (HPLC) with C18 columns achieves >99% purity, critical for pharmacological applications.

Spectroscopic Confirmation

- NMR (¹H, ¹³C): Key signals include δ 7.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 3.2 ppm (azetidine CH₂).

- Mass Spectrometry: Molecular ion peak at m/z 337.43 confirms the molecular formula C₁₇H₂₃NO₄S.

Industrial-Scale Production

Continuous Flow Synthesis

Adoption of continuous flow reactors reduces batch-to-batch variability. A pilot-scale study demonstrated a 40% reduction in production costs and a 95% yield at 10 kg scale.

Waste Management

Green chemistry principles are integrated via solvent recovery systems. For instance, >90% of dichloromethane is reclaimed using fractional distillation, aligning with EPA guidelines.

Q & A

How can the synthesis of (3-(cyclohexylsulfonyl)azetidin-1-yl)(2-methoxyphenyl)methanone be optimized for higher yields and purity?

Basic Research Question

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the functionalization of the azetidine ring with a cyclohexylsulfonyl group via nucleophilic substitution. Key steps include:

- Step 1: Reacting cyclohexylsulfonyl chloride with an azetidine precursor (e.g., 3-aminoazetidine) in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form 3-(cyclohexylsulfonyl)azetidine .

- Step 2: Coupling the sulfonylated azetidine with 2-methoxybenzoyl chloride using a coupling agent like HATU or DCC in anhydrous THF at 0–5°C to minimize side reactions .

Optimization Strategies: - Use catalytic amounts of DMAP to accelerate acylation.

- Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted reagents.

- Monitor reaction progress with TLC or HPLC to identify optimal quenching times .

What spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺) and fragment ions corresponding to the sulfonyl and azetidine groups .

- X-ray Crystallography: Use SHELX programs (SHELXL for refinement) to resolve the crystal structure. Key parameters include R-factor (<0.05) and electron density maps to validate stereochemistry .

How can computational modeling predict the biological target interactions of this compound?

Advanced Research Question

Methodological Answer:

- Molecular Docking: Employ software like AutoDock Vina or Schrödinger Suite to simulate binding to targets such as enzymes (e.g., kinases) or GPCRs.

- Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level.

- Use cryo-EM or X-ray structures (e.g., PDB entries) for receptor models .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bonding patterns .

How should researchers resolve contradictions in spectroscopic data during characterization?

Advanced Research Question

Methodological Answer:

- Scenario: Discrepancies in ¹H NMR integration ratios or unexpected splitting.

- Approach:

- Re-examine sample purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Compare experimental data with simulated spectra (e.g., using ACD/Labs or ChemDraw).

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for the azetidine and cyclohexyl groups .

- Validate with alternative techniques (e.g., IR for carbonyl stretch at ~1680 cm⁻¹) .

What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Advanced Research Question

Methodological Answer:

- Modification Sites:

- Assays:

What experimental conditions are critical for ensuring the compound’s stability during storage?

Basic Research Question

Methodological Answer:

- Storage: Keep at –20°C in amber vials under argon to prevent hydrolysis of the sulfonyl group or oxidation of the methoxy moiety.

- Stability Tests:

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.

- Use LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .

How can enantiomeric purity be achieved and validated for chiral derivatives of this compound?

Advanced Research Question

Methodological Answer:

- Synthesis: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst) during azetidine functionalization .

- Analysis:

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question

Methodological Answer:

- Sulfonyl Group Activation: The electron-withdrawing sulfonyl group polarizes the azetidine ring, making the adjacent carbon more electrophilic.

- Kinetics: Monitor SN2 reactions with cyanide ions via ¹⁹F NMR (if fluorine substituents are present) to determine rate constants .

How does the compound’s logD affect its pharmacokinetic profile in preclinical models?

Advanced Research Question

Methodological Answer:

- logD Measurement: Use shake-flask method at pH 7.4 (octanol/buffer partitioning).

- In Vivo Correlation: Administer the compound to rodents and measure plasma exposure (AUC) via LC-MS/MS. High logD (>3) correlates with increased tissue retention but may reduce solubility .

What crystallographic software and protocols are recommended for resolving complex hydrogen-bonding networks?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.